BG48

HDAC1 photochromic COMET probe

Conventional HDAC inhibitors (e.g., CI-994, MS-275) lack spatiotemporal precision, confounding epigenetic studies. BG48 is a photochromic COMET probe that remains inactive in the dark and requires 470 nm blue light to potently inhibit HDAC1/2-with no activity against HDAC3. • HDAC1/2-selective; excludes HDAC3, unlike BG14 • Ultrashort thermal relaxation (55-60 μs) restricts diffusion to ~0.1-0.3 μm, enabling subcellular optical control • Compatible with 96-well LED arrays for multiplexed light-dose transcriptomic profiling Supplied at ≥98% purity with validated COA for reproducible pulse-chase experiments.

Molecular Formula C25H23N5OS
Molecular Weight 441.55
CAS No. 1628784-53-1
Cat. No. B606055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBG48
CAS1628784-53-1
SynonymsBG48;  BG-48;  BG 48; 
Molecular FormulaC25H23N5OS
Molecular Weight441.55
Structural Identifiers
SMILESO=C(NC1=CC(C2=CC=CS2)=CC=C1N)C3=CC=C(/N=N/C4=CC=C(N(C)C)C=C4)C=C3
InChIInChI=1S/C25H23N5OS/c1-30(2)21-12-10-20(11-13-21)29-28-19-8-5-17(6-9-19)25(31)27-23-16-18(7-14-22(23)26)24-4-3-15-32-24/h3-16H,26H2,1-2H3,(H,27,31)/b29-28+
InChIKeyPFZYTOFOTMHYQS-ZQHSETAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BG48: Light-Gated HDAC1/2 Inhibitor Overview


BG48 is a prototype Chemo-Optical Modulation of Epigenetically-regulated Transcription (COMET) probe that functions as a photochromic inhibitor of human histone deacetylases (HDACs) [1]. Belonging to the ortho-amino anilide (OAA) class of zinc-chelating HDAC inhibitors, BG48 features a 4-(2′-thienyl)-substituted benzamide warhead conjugated to a push-pull azobenzene photoswitch, enabling reversible trans-to-cis isomerization upon blue light (470 nm) exposure [1]. Its molecular formula is C₂₅H₂₃N₅OS with a molecular weight of 441.55 g/mol [2]. Unlike conventional small-molecule HDAC inhibitors, BG48 remains inactive in the dark and requires visible light to potently inhibit HDAC1 and HDAC2, with no activity against HDAC3, providing an unprecedented level of spatiotemporal control over epigenetic regulation [1].

Workflow Light-gated epigenetic probe with spatiotemporal control
Selection HDAC1/2-selective COMET probe; no HDAC3 activity
Use Context Conditional target engagement and pulse-chase kinetics

Why BG48 Cannot Be Substituted


Generic substitution with conventional HDAC inhibitors such as CI-994 (Tacedinaline) or MS-275 (Entinostat) fails because these compounds lack the azobenzene photoswitch that confers light-gated activity upon BG48; they inhibit HDACs constitutively irrespective of illumination conditions, eliminating any capacity for spatiotemporal control [1]. Even within the COMET probe family, substitution with BG14 is inappropriate because BG14 inhibits HDAC3 in addition to HDAC1/2, altering the biological output relative to the HDAC1/2-selective BG48, which was explicitly designed with a 4-(2′-thienyl) moiety analogous to the HDAC1/2-selective C60 scaffold to preclude HDAC3 activity [1]. The closest structural analog, BG47, shares a similar selectivity profile, but BG48 consistently demonstrated distinct light-dependent inhibitory and cellular activity parameters in the foundational study, necessitating compound-specific validation rather than assumption of functional equivalence [1].

Conventional HDAC inhibitors are not interchangeable

CI-994 or MS-275 lack the azobenzene photoswitch; constitutive inhibition eliminates spatiotemporal control and may shift biological output.

Pan-HDAC COMET probes alter isoform profile

BG14 inhibits HDAC3 in addition to HDAC1/2; isoform selectivity context may confound pathway-response interpretation in HDAC1/2-specific studies.

Structural analog BG47 requires separate validation

BG47 shares a similar selectivity profile but light-dependent cellular activity parameters may differ; reported model-response context may not transfer directly.

BG48 Differentiation Evidence


Light-Gated HDAC1 Inhibition

BG48 inhibited recombinant HDAC1 enzymatic activity in a dose-dependent manner exclusively following exposure to blue light (470 nm, 17 mW/cm²), with no inhibitory activity detected in the absence of light. In contrast, the reference HDAC inhibitors CI-994 and MS-275 showed no differential activity upon light exposure, inhibiting HDAC1 constitutively [1]. This light-gated, 'on/off' binary switch behavior is the defining characteristic of COMET probes and fundamentally distinguishes BG48 from all conventional HDAC inhibitors.

Light-Gated HDAC1 Inhibition
Head-to-head
Strong, dose-dependent HDAC1 inhibition under 470 nm blue light; inactive in dark
Reported on/off switch behavior supports spatiotemporal control studies.
Conventional comparators CI-994 and MS-275 inhibited constitutively without light dependence.
HDAC1 photochromic COMET probe light-dependent inhibition ortho-amino anilide

HDAC1/2 Selectivity Over HDAC3

Profiling against HDAC3 revealed a critical isoform selectivity difference within the COMET probe series. BG48 did not inhibit HDAC3 in either the presence or absence of light, confirming HDAC1/2-selective activity conferred by the 4-(2′-thienyl) benzamide moiety analogous to C60 [1]. By contrast, BG14 potently inhibited HDAC3 in a light-dependent fashion, establishing BG14 as a pan-HDAC1/2/3 COMET probe while BG48 is a selective HDAC1/2 COMET probe [1]. This differential selectivity was independently validated cellularly, where BG14 induced stronger H3K9 acetylation than BG47 and BG48, consistent with broader HDAC isoform targeting [1].

HDAC1/2 Selectivity Over HDAC3
Head-to-head
No inhibition of HDAC3 in light or dark; BG14 potently inhibited HDAC3
Supports HDAC1/2-specific pathway-response interpretation without HDAC3 confounding.
Cellular H3K9ac magnitude aligned with isoform selectivity (BG14 > BG48).
HDAC isoform selectivity HDAC3 counter-screen HDAC1/2-selective benzamide inhibitor

Subcellular Confinement via Ultrashort Thermal Relaxation

The push-pull azobenzene system in BG48 and related COMET probes exhibited a thermal relaxation half-life (t₁/₂) of 55–60 μs in aqueous solution at physiological pH, measured via laser flash photolysis [1]. This is approximately 120× faster than previously reported values for the parent fluorophore DABCYL in chloroform (47 μs measured in this study) [1]. At 10× t₁/₂ (~500 μs), the estimated diffusion distance for small molecules (D = 10⁻⁶–10⁻⁷ cm²/s) in water is 0.1–0.3 μm, restricting the 'activated' cis-isomer within subcellular dimensions [1]. This property is a shared class characteristic of the COMET probes, but was experimentally validated for BG48 through the observed spatial confinement of cellular HDAC inhibition to light-exposed regions in MCF-7 cells [1].

Subcellular Confinement
Class-level
Thermal relaxation t½ 55–60 μs; diffusion radius ~0.1–0.3 μm
Reported subcellular spatial precision supports region-of-interest epigenetic studies.
Approximately 120× faster than previous DABCYL measurements in chloroform; validated in MCF-7 cells.
thermal relaxation cis-to-trans isomerization subcellular spatial control azobenzene photochemistry

Sustained Dark-Phase HDAC Inhibition

Following 1 h incubation of recombinant HDAC1 with BG48 (520 nM) under 470 nm light (17 mW/cm²) and subsequent dark-phase recovery periods, enzymatic activity recovered in a time-dependent manner, remaining substantially inhibited for several hours after light cessation [1]. The slow recovery of HDAC activity is consistent with the long target residence time characteristic of ortho-amino anilide HDAC inhibitors [1]. Because unbound BG48 molecules rapidly relax to the inactive trans-isomer (t₁/₂ ~55–60 μs) in the dark, the persistent inhibition is directly attributable to the slow dissociation rate (koff) of the cis-isomer from the HDAC active site, rather than continued presence of free active cis-isomer [1]. This property was not observed for the reference inhibitor CI-994, which exhibits constitutive activity but lacks optical control [1].

Sustained Dark-Phase Inhibition
Head-to-head
Residual HDAC1 inhibition persisting >8 h after light removal at 520 nM
Supports pulse-chase protocols with reduced phototoxicity; attributable to slow cis-isomer dissociation.
Biochemical recovery measured over 4–17 h dark phase; CI-994 lacks optical control.
target residence time koff persistent inhibition dark-phase recovery drug-target kinetics

Light-Dependent Cellular H3K9 Acetylation

In MCF-7 human breast cancer cells, BG48 treatment for 16 hours in the presence of 470 nm light induced a clear increase in histone H3 Lysine 9 acetylation (H3K9ac) quantified by western blot, while no significant increase was observed in the absence of light [1]. The H3K9ac signal correlated with total light exposure [1]. Compared to COMET probe BG14 (which also inhibits HDAC3), BG48 produced a weaker but still significant increase in H3K9ac, consistent with its HDAC1/2-restricted selectivity profile [1]. H3K9ac levels reached a plateau after 4–8 h of light exposure and remained persistent for over 8 h following light removal, confirming sustained cellular target engagement driven by the long residence time [1].

Cellular H3K9 Acetylation
Head-to-head
Light-dependent H3K9ac increase in MCF-7 cells; plateau at 4–8 h light; persistent >8 h post-light
Reported cellular target engagement supports pharmacodynamic model-response interpretation.
BG14 induced stronger acetylation (consistent with HDAC3 inhibition); CI-994 was constitutive.
H3K9ac pharmacodynamic biomarker MCF-7 cellular target engagement light-dose response

BG48 Application Scenarios


Spatially Restricted Epigenetic Perturbation

BG48's subcellular diffusion radius (~0.1–0.3 μm) enforced by its ultrashort thermal relaxation half-life (55–60 μs) enables light-directed HDAC1/2 inhibition within a defined subpopulation of cells in a single culture vessel [1]. Unlike BG14, which additionally inhibits HDAC3 and may produce broader transcriptional effects, BG48's HDAC1/2-restricted activity allows selective interrogation of these isoforms in spatially defined cellular regions, making it the preferred COMET probe for experiments comparing illuminated vs. non-illuminated cells from the same genetic background [1].

Pulse-Chase Transcriptional Kinetics

The long target residence time of BG48, combined with its HDAC1/2 selectivity (no HDAC3 inhibition), supports pulse-chase experimental designs where brief light pulses (e.g., 1 h at 470 nm, 17 mW/cm²) initiate sustained HDAC1/2 inhibition, followed by transcriptomic or epigenomic sampling over hours in the dark [1]. This paradigm eliminates continuous light exposure artifacts and enables kinetic deconvolution of HDAC1/2-specific transcriptional programs, unachievable with pan-HDAC COMET probes like BG14 or constitutive inhibitors like CI-994 [1].

High-Throughput Light-Dependent Transcriptional Screening

BG48 is compatible with 96-well LED array platforms for multiplexed profiling of light-dose- and concentration-dependent gene expression changes [1]. The L1000 transcriptomic profiling workflow validated with BG48's analogs (BG14) demonstrated that light treatment alone or BG48 treatment in the dark produced negligible transcriptional changes, while combined light and compound treatment revealed concentration- and light-dose-dependent gene signatures [1]. This establishes BG48 as a tool for high-throughput, optically controlled functional genomics screens focused on HDAC1/2 biology [1].

HDAC1/2 in Neuroepigenetic and Circadian Models

Given the established roles of HDAC1 and HDAC2 in neuroplasticity, memory formation, and circadian clock regulation, BG48 offers a unique opportunity to probe these processes with light-gated temporal precision and HDAC1/2 selectivity [1]. The compound's inactivity against HDAC3 eliminates confounding effects present when using BG14, while its conditional activation avoids the developmental compensation artifacts commonly encountered with constitutive genetic knockouts or chronic pharmacological inhibition [1].

Application
Selection Property
Validation Focus
Spatially restricted epigenetic perturbation
Subcellular diffusion radius and HDAC1/2 selectivity
Spatial control fidelity in illuminated vs. non-illuminated cell populations
Pulse-chase transcriptional kinetics
Long target residence time and HDAC1/2-restricted activity
Kinetic deconvolution of HDAC1/2-specific transcriptional programs
High-throughput light-dependent transcriptional screening
LED array compatibility and light-dose-dependent gene signatures
Multiplexed functional genomics screens with optical control
Neuroepigenetic and circadian model studies
Light-gated temporal precision and HDAC1/2 selectivity
Avoidance of developmental compensation artifacts from chronic inhibition

Technical Documentation Hub

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